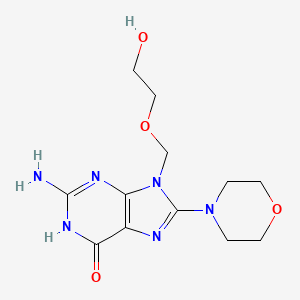
2-amino-9-(2-hydroxyethoxymethyl)-8-morpholin-4-yl-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-9-(2-hydroxyethoxymethyl)-8-morpholin-4-yl-1H-purin-6-one is a synthetic compound that belongs to the class of purine nucleosides It is structurally related to acyclovir, a well-known antiviral drug
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-(2-hydroxyethoxymethyl)-8-morpholin-4-yl-1H-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as guanine derivatives.
Reaction Steps: The key steps include the introduction of the 2-hydroxyethoxymethyl group and the morpholine ring. This is achieved through a series of nucleophilic substitution and condensation reactions.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-9-(2-hydroxyethoxymethyl)-8-morpholin-4-yl-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further explored for their biological activities.
Scientific Research Applications
2-amino-9-(2-hydroxyethoxymethyl)-8-morpholin-4-yl-1H-purin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV).
Industry: Potential use in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2-amino-9-(2-hydroxyethoxymethyl)-8-morpholin-4-yl-1H-purin-6-one involves its incorporation into viral DNA, leading to the termination of DNA chain elongation. This inhibits viral replication and reduces the spread of the virus. The compound targets viral DNA polymerase, an enzyme crucial for viral DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar structure but lacks the morpholine ring.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: Another antiviral drug with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
2-amino-9-(2-hydroxyethoxymethyl)-8-morpholin-4-yl-1H-purin-6-one is unique due to the presence of the morpholine ring, which may enhance its binding affinity to viral enzymes and improve its pharmacokinetic profile. This structural modification could potentially lead to better therapeutic outcomes compared to its analogs.
Properties
IUPAC Name |
2-amino-9-(2-hydroxyethoxymethyl)-8-morpholin-4-yl-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4/c13-11-15-9-8(10(20)16-11)14-12(17-1-4-21-5-2-17)18(9)7-22-6-3-19/h19H,1-7H2,(H3,13,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEJZAAKYRMCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(N2COCCO)N=C(NC3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













